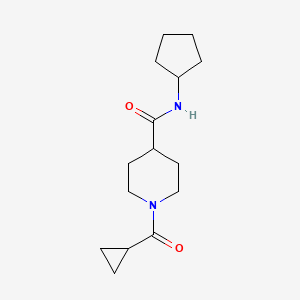
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. CPP-115 has shown promising results in preclinical studies for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide increases GABA levels in the brain, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of other drugs used to treat epilepsy and anxiety, such as valproic acid and benzodiazepines.
Biochemical and Physiological Effects
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to increasing GABA levels in the brain, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been shown to increase the expression of GABA receptors in the brain, leading to increased sensitivity to GABA. It has also been shown to increase the levels of other neurotransmitters, such as dopamine and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide for lab experiments is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. It also has good bioavailability and can be administered orally, making it a convenient drug for preclinical studies. However, one limitation is that N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has a short half-life in the body, which may limit its effectiveness in clinical settings.
Orientations Futures
There are several potential future directions for research on N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide. One area of interest is its potential use in the treatment of epilepsy, particularly in patients who do not respond to current treatments. Another area of interest is its potential use in the treatment of addiction, particularly for drugs such as cocaine and methamphetamine. Additionally, further research is needed to understand the long-term effects of N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide on brain function and to optimize dosing and administration strategies.
Méthodes De Synthèse
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide can be synthesized through a multi-step process starting with commercially available starting materials. The first step involves the reaction of cyclopentanone with nitromethane to form nitrocyclopentane. This compound is then reduced to cyclopentylamine, which is further reacted with cyclopropanecarbonyl chloride to form the final product, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide.
Applications De Recherche Scientifique
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been shown to increase GABA levels in the brain and reduce seizure activity. It has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
Propriétés
IUPAC Name |
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14(16-13-3-1-2-4-13)11-7-9-17(10-8-11)15(19)12-5-6-12/h11-13H,1-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOXRRXKJMBJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide](/img/structure/B7472464.png)

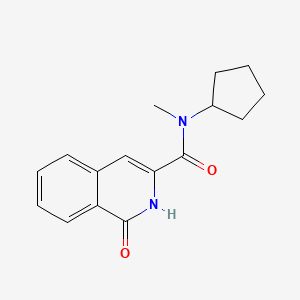
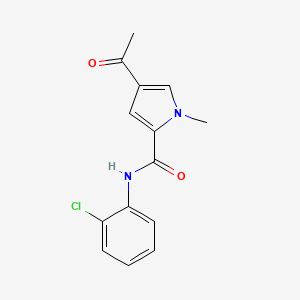
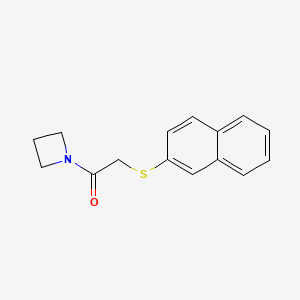
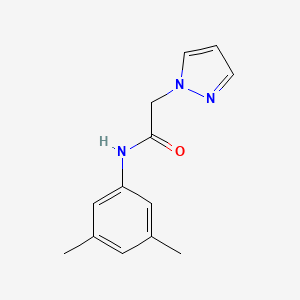
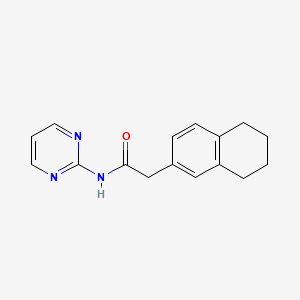

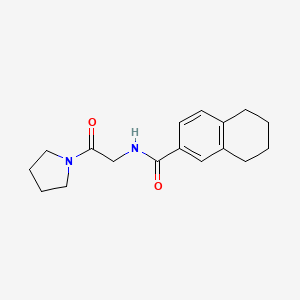

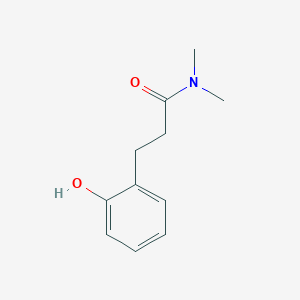
![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)
